3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the chromenyl intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitro compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-fluoro-2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(6-fluoro-2H-chromen-3-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both fluoro and nitro groups in 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H9F2N3O4 |
---|---|
Molecular Weight |
357.27 g/mol |
IUPAC Name |
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H9F2N3O4/c18-11-1-4-15-9(6-11)5-10(8-25-15)16-20-17(26-21-16)13-7-12(22(23)24)2-3-14(13)19/h1-7H,8H2 |
InChI Key |
WVIOJTZQQHDPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)C3=NOC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.